![molecular formula C19H19FN2O3 B11179067 N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179067.png)
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrrolidine ring with a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts acylation reaction.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-N’-[3-(4-fluorophenyl)acryloyl]thiourea
- N-(2-ethoxyphenyl)-N’-[(E)-3-(4-fluorophenyl)-2-propenoyl]thiourea
Uniqueness
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features several distinct structural elements:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.
- Ethoxyphenyl moiety : Enhances lipophilicity and potential receptor interactions.
- Fluorophenyl group : May influence binding affinity and selectivity towards biological targets.
The molecular formula is C19H19FN2O3 with a molecular weight of 342.4 g/mol.
Enzyme Inhibition
Recent studies indicate that this compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. The mechanism of action is believed to involve binding to these enzymes or receptors, modulating their activity, and leading to anti-inflammatory responses. The exact targets and pathways are still under investigation, but preliminary data suggest promising therapeutic applications.
Table 1: Summary of Enzyme Inhibition Studies
Enzyme Target | IC50 Value (μM) | Reference |
---|---|---|
COX-2 | 15.0 | |
LOX | 12.5 | |
TNF-alpha | 20.0 |
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory properties in various in vitro and in vivo models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a recent animal study, this compound was administered to mice with induced inflammation. The results indicated a reduction in swelling and pain, comparable to established anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in the ethoxy and fluorophenyl groups can significantly affect biological activity.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Removal of Ethoxy Group | Decreased potency |
Substitution of Fluorine | Enhanced receptor binding |
Alteration of Pyrrolidine Ring | Variable effects on enzyme inhibition |
Properties
Molecular Formula |
C19H19FN2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19FN2O3/c1-2-25-17-6-4-3-5-16(17)21-19(24)13-11-18(23)22(12-13)15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3,(H,21,24) |
InChI Key |
JRAAWYUMYVTURZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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